molecular formula C20H22N2OS B10918597 3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10918597
M. Wt: 338.5 g/mol
InChI Key: WOCGAFVZZPJWGL-UHFFFAOYSA-N
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Description

3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 100-150°C and a reaction time of 10-30 minutes .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.

    Biology: Studied for its binding affinity to GABA_A receptors, which are crucial in the central nervous system.

    Medicine: Investigated for its potential as an anxiolytic and antioxidant agent.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the GABA_A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic and sedative effects. The molecular targets include the benzodiazepine binding site on the GABA_A receptor, and the pathways involved are related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern on the benzodiazepine ring, which imparts distinct anxiolytic and antioxidant properties. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C20H22N2OS

Molecular Weight

338.5 g/mol

IUPAC Name

9,9-dimethyl-6-(3-methylthiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C20H22N2OS/c1-12-8-9-24-19(12)18-17-15(10-20(2,3)11-16(17)23)21-13-6-4-5-7-14(13)22-18/h4-9,18,21-22H,10-11H2,1-3H3

InChI Key

WOCGAFVZZPJWGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2

Origin of Product

United States

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